molecular formula C11H16ClNO B592634 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride CAS No. 1203342-42-0

2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride

Cat. No.: B592634
CAS No.: 1203342-42-0
M. Wt: 213.705
InChI Key: LXCZHOKBHGBKJU-UHFFFAOYSA-N
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Description

2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO . It has a molecular weight of 213.70 g/mol . The compound is also known by other names such as 1-(2,3-Dihydro-1-benzofuran-4-yl)propan-2-amine hydrochloride .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H . The Canonical SMILES representation is CC(CC1=C2CCOC2=CC=C1)N.Cl . These representations provide a detailed view of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 213.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 213.0920418 g/mol . The topological polar surface area of the compound is 35.2 Ų . The compound has a heavy atom count of 14 . The compound is a pale beige to light beige solid .

Scientific Research Applications

  • Pharmacological Activities :

    • Ecker et al. (1995) synthesized benzofuranethanamines and found that one compound exhibited similar negative inotropic and negative chronotropic action compared to propafenone, without beta 1-adrenoreceptor blocking activity (Ecker et al., 1995).
    • Luo et al. (2005) demonstrated that certain dihydrobenzofuran derivatives have potent anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer’s (Luo et al., 2005).
    • Pieters et al. (1999) studied dihydrobenzofuran lignans, revealing their potential as anticancer agents due to their ability to inhibit tubulin polymerization (Pieters et al., 1999).
  • Neuroprotective Properties :

    • Grisar et al. (1995) synthesized alpha-tocopherol analogues, including a compound based on the 2,3-dihydro-1-benzofuran-5-ol structure, which showed significant neuroprotective properties and antioxidant activities (Grisar et al., 1995).
    • Ohkawa et al. (1997) developed 2,3-dihydro-5-benzofuranamines as treatments for traumatic and ischemic central nervous system injuries, exhibiting strong inhibitory effects on lipid peroxidation and excitatory behavior (Ohkawa et al., 1997).
  • Chemical Synthesis and Applications :

    • Li et al. (2007) described the synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside, a compound related to the benzofuran series, which is crucial in constructing 2'-C-branched ribonucleosides (Li et al., 2007).
    • MacDonald & Burnell (2009) reported on alpha,beta-unsaturated 1,3-diketones cyclizing to 2,3-dihydro-4H-pyran-4-ones and dihydro-4-pyridinones, showcasing the versatility of compounds related to benzofuran derivatives (MacDonald & Burnell, 2009).

Safety and Hazards

The compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin . After handling the compound, it is recommended to wash thoroughly . It is also advised to wear protective gloves, clothing, and eye/face protection . If the compound gets into the eyes, rinse cautiously with water .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZHOKBHGBKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2CCOC2=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344521
Record name 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203342-42-0
Record name 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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